Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride
Description
Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride (CAS 176523-96-9) is a piperidine derivative with a methyl ester and an ethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C9H18ClNO2, and it appears as a white crystalline powder . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
methyl 3-ethylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(8(11)12-2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWWAKIGBQODKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205749-28-5 | |
| Record name | methyl 3-ethylpiperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride typically involves the esterification of 3-ethylpiperidine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is known to interact with neurotransmitter receptors, making it a potential candidate for developing treatments for neurological disorders.
Case Study: Neuropharmacological Effects
- Objective : Investigate the compound's effects on GPR119 receptor activation.
- Findings : The compound was shown to enhance GLP-1 secretion, which plays a crucial role in glucose metabolism. This suggests potential applications in diabetes management and weight control .
Biological Research
The compound has been studied for its biological activities, including antimicrobial and anticancer properties. Its ability to modulate specific biological pathways makes it a subject of interest in various research fields.
Case Study: Anticancer Activity
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Methodology : In vitro assays were conducted to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in tested cancer cell lines, indicating potential as an anticancer agent .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and as a buffering agent in biological systems.
Buffering Agent
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
3-Propylpiperidine-3-carboxylic Acid Hydrochloride (CAS 1332529-30-2)
- Key Difference : Propyl group replaces ethyl at the 3-position.
- Impact: Increased molecular weight (C10H20ClNO2) and lipophilicity (logP ~1.2 vs. 0.8 for the ethyl analog). This may enhance membrane permeability but reduce aqueous solubility .
- Synthesis : Similar reductive amination pathways but requires propyl-substituted precursors.
Ethyl 3-Piperidinecarboxylate Hydrochloride (CAS 4842-86-8)
- Key Difference : Lacks the 3-ethyl substituent.
- Lower logP (0.5) suggests faster renal clearance .
Ethyl 3-(4-Methoxybenzyl)piperidine-3-carboxylate Hydrochloride (CAS 176524-06-4)
- Key Difference : 4-Methoxybenzyl group at the 3-position.
- Molecular weight increases to C16H24ClNO3, with logP ~2.1 .
Ester Group Variations
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)
- Key Difference : Difluorination at the 3-position and methyl ester.
- Impact : Fluorine atoms enhance metabolic stability and electronegativity, affecting binding to GABAergic targets. The difluoro group increases acidity (pKa ~6.5 vs. 8.2 for the ethyl analog) .
Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride
Stereochemical and Isomeric Variants
(R)-Ethyl Piperidine-3-carboxylate Hydrochloride (CAS 37675-19-7)
Physicochemical and Pharmacokinetic Properties
Notes:
- The ethyl substituent in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Fluorinated analogs (e.g., CAS 1779974-06-9) exhibit prolonged half-lives due to resistance to esterase hydrolysis .
Biological Activity
Methyl 3-ethyl-3-piperidinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 165.65 g/mol
- Chemical Structure : The compound features a piperidine ring, which is known for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing pathways related to cognition and mood regulation.
- Enzyme Modulation : It may act as an inhibitor or modulator of enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines have demonstrated cytotoxic effects, particularly against breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HCT116 (Colon) | 8.7 | Cell cycle arrest at G2/M phase |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results confirmed its potential as a broad-spectrum antimicrobial agent .
- Anticancer Research : In a study focusing on the synthesis of piperidine derivatives, researchers found that this compound exhibited significant cytotoxicity against several cancer cell lines, supporting further exploration as a chemotherapeutic agent .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to specific targets involved in cancer progression, indicating a mechanism that warrants further investigation for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
